N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-(2-Methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative characterized by a bicyclic aromatic core (pyrrolo[2,3-d]pyrimidine) substituted with diphenyl groups at positions 5 and 7, and a 2-methylpropyl (isobutyl) amine moiety at position 2. This compound belongs to a class of molecules widely studied for their biological activities, including antiviral, antimicrobial, and kinase-inhibitory properties .
Properties
IUPAC Name |
N-(2-methylpropyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-16(2)13-23-21-20-19(17-9-5-3-6-10-17)14-26(22(20)25-15-24-21)18-11-7-4-8-12-18/h3-12,14-16H,13H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFYXVBAOLJIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C(=CN(C2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the phenyl and N-(2-methylpropyl) groups. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine ring system. Subsequent functionalization steps introduce the phenyl groups and the N-(2-methylpropyl) substituent .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent reaction control to maintain consistency and scalability. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenyl groups and the N-(2-methylpropyl) substituent can be substituted with other groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth and progression.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, focusing on substitutions at positions 4 (amine), 5, and 7 (aryl groups). Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity: The target compound’s isobutyl group (logD ~4.5 inferred from analogs) likely provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, K405-0012’s methoxypropan-2-yl group reduces logD (4.486) slightly compared to purely alkyl chains .
Synthetic Accessibility :
- Compounds with chlorinated benzyl groups (e.g., Compounds 20–23 in ) show yields ranging from 65–109 mg, suggesting that electron-withdrawing substituents (e.g., nitro, chloro) may stabilize intermediates during synthesis .
- The target compound’s diphenyl and isobutyl groups are synthetically accessible via nucleophilic substitution or Buchwald-Hartwig coupling, as demonstrated for analogs in and .
Antimicrobial Activity: Halogenated derivatives (e.g., Compound 12) exhibit low MIC values against Staphylococcus aureus, suggesting that bromine or fluorine substituents enhance antimicrobial potency .
Biological Activity
N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention due to its biological activity, particularly as an inhibitor of various protein kinases. This article explores its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H22N4
- Molecular Weight : 306.41 g/mol
- SMILES Notation :
CC(C)Nc1cnc2c1c(c(c(n2)c1ccccc1)c1ccccc1)N
This compound primarily functions as an ATP-competitive inhibitor of protein kinases. It has demonstrated significant selectivity for certain kinases over others, particularly the PKB (Protein Kinase B) pathway. This selectivity is crucial as it allows for targeted therapeutic effects while minimizing off-target effects.
Table 1: Inhibition Profile of this compound
| Kinase Target | Inhibition (%) at 1 µM | Selectivity Ratio |
|---|---|---|
| PKB | >80 | High |
| PKA | 20 | Moderate |
| ROCK2 | 40 | Moderate |
| p70S6K | 50 | Moderate |
Note: The inhibition percentages indicate the effectiveness of the compound at a concentration of 1 µM against various kinases.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor activity. In vivo studies have shown that it can significantly inhibit tumor growth in models such as human tumor xenografts in nude mice. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival makes it a candidate for cancer therapy.
Immunosuppressive Properties
The compound has also been identified as a potential therapeutic agent for various immunological disorders , including:
- Rheumatoid Arthritis
- Multiple Sclerosis
- Lupus
Its mechanism involves inhibition of the Janus Kinase (JAK) pathway, which is critical in the signaling processes leading to inflammation and immune responses.
Case Studies
- In Vivo Efficacy in Tumor Models : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in SCID mice bearing IGROV1 tumors. The compound was administered at doses well-tolerated by the subjects without severe adverse effects.
- Selectivity Studies : Investigations into the selectivity of this compound revealed that it maintains a favorable profile against PKB while exhibiting reduced activity against PKA and other AGC kinases. This selectivity is essential for minimizing side effects associated with broader kinase inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
